molecular formula C12H11N3O4S B14393763 Phenyl (3-methylpyrazine-2-sulfonyl)carbamate CAS No. 89391-80-0

Phenyl (3-methylpyrazine-2-sulfonyl)carbamate

Cat. No.: B14393763
CAS No.: 89391-80-0
M. Wt: 293.30 g/mol
InChI Key: JHADJCCCWVNQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl (3-methylpyrazine-2-sulfonyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound features a phenyl group, a 3-methylpyrazine-2-sulfonyl group, and a carbamate moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (3-methylpyrazine-2-sulfonyl)carbamate can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale carbamoylation reactions using phenyl isocyanate and 3-methylpyrazine-2-sulfonyl chloride. The reaction is carried out in a solvent such as toluene or dichloromethane, with the product being purified through crystallization or filtration.

Chemical Reactions Analysis

Types of Reactions

Phenyl (3-methylpyrazine-2-sulfonyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Phenyl (3-methylpyrazine-2-sulfonyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Phenyl (3-methylpyrazine-2-sulfonyl)carbamate involves its ability to act as a protecting group for amines. The carbamate moiety can be installed and removed under mild conditions, allowing for selective reactions to occur without interference from the protected amine group . The molecular targets and pathways involved include interactions with enzymes and proteins, leading to modifications that can alter their activity.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl carbamate
  • Methyl carbamate
  • Ethyl carbamate

Uniqueness

Phenyl (3-methylpyrazine-2-sulfonyl)carbamate is unique due to the presence of the 3-methylpyrazine-2-sulfonyl group, which provides additional reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

89391-80-0

Molecular Formula

C12H11N3O4S

Molecular Weight

293.30 g/mol

IUPAC Name

phenyl N-(3-methylpyrazin-2-yl)sulfonylcarbamate

InChI

InChI=1S/C12H11N3O4S/c1-9-11(14-8-7-13-9)20(17,18)15-12(16)19-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16)

InChI Key

JHADJCCCWVNQML-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1S(=O)(=O)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.